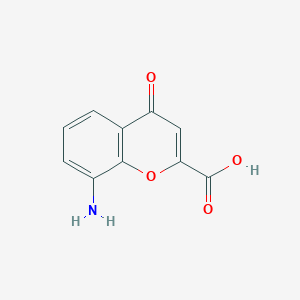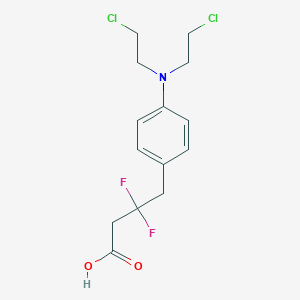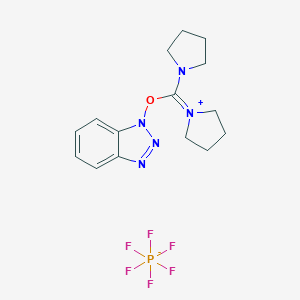
2-(4-chlorophenyl)sulfanylacetic acid;2-(1,3-oxazolidin-3-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((4-Chlorophenyl)thio)acetic acid 3-oxazolidineethanol (1:1) is a chemical compound that combines a thioether group with an oxazolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ((4-Chlorophenyl)thio)acetic acid 3-oxazolidineethanol (1:1) typically involves the reaction of 4-chlorothiophenol with acetic acid derivatives and oxazolidineethanol. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as distillation, crystallization, and chromatography are commonly employed to purify the final product.
化学反应分析
Types of Reactions
((4-Chlorophenyl)thio)acetic acid 3-oxazolidineethanol (1:1) can undergo various chemical reactions, including:
Oxidation: This reaction can convert the thioether group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to modify the oxazolidine ring or the thioether group.
Substitution: Halogen substitution reactions can occur on the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation agents such as chlorine or bromine can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified oxazolidine rings and thioether groups.
Substitution: Halogenated derivatives of the original compound.
科学研究应用
Chemistry
In chemistry, ((4-Chlorophenyl)thio)acetic acid 3-oxazolidineethanol (1:1) is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound may be used in the study of enzyme interactions and as a probe for understanding biochemical pathways involving thioether and oxazolidine groups.
Medicine
In medicine, ((4-Chlorophenyl)thio)acetic acid 3-oxazolidineethanol (1:1) could be explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用机制
The mechanism of action of ((4-Chlorophenyl)thio)acetic acid 3-oxazolidineethanol (1:1) involves its interaction with molecular targets such as enzymes and receptors. The thioether group can form covalent bonds with target proteins, while the oxazolidine ring can interact with specific binding sites, leading to modulation of biological pathways.
相似化合物的比较
Similar Compounds
Thiazoles: These compounds also contain sulfur and nitrogen heterocycles and exhibit diverse biological activities.
Oxadiazoles: Similar to oxazolidines, these compounds are used in medicinal chemistry for their pharmacological properties.
Thiadiazoles: These compounds share structural similarities and are known for their wide range of applications in drug discovery.
Uniqueness
((4-Chlorophenyl)thio)acetic acid 3-oxazolidineethanol (1:1) is unique due to its combination of a thioether group and an oxazolidine ring, which provides distinct chemical and biological properties not found in other similar compounds.
属性
CAS 编号 |
105892-13-5 |
|---|---|
分子式 |
C13H18ClNO4S |
分子量 |
319.8 g/mol |
IUPAC 名称 |
2-(4-chlorophenyl)sulfanylacetic acid;2-(1,3-oxazolidin-3-yl)ethanol |
InChI |
InChI=1S/C8H7ClO2S.C5H11NO2/c9-6-1-3-7(4-2-6)12-5-8(10)11;7-3-1-6-2-4-8-5-6/h1-4H,5H2,(H,10,11);7H,1-5H2 |
InChI 键 |
XJQIJANVRFEVNS-UHFFFAOYSA-N |
SMILES |
C1COCN1CCO.C1=CC(=CC=C1SCC(=O)O)Cl |
规范 SMILES |
C1COCN1CCO.C1=CC(=CC=C1SCC(=O)O)Cl |
Key on ui other cas no. |
105892-13-5 |
同义词 |
((4-Chlorophenyl)thio)acetic acid 3-oxazolidineethanol (1:1) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol](/img/structure/B11812.png)
